

physical and chemical properties of "1-O-Methyljatamanin D"

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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

Cat. No.: B15592342

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An In-depth Technical Guide to 1-O-Methyljatamanin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D is a naturally occurring iridoid isolated from the medicinal plant Valeriana jatamansi. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, representative experimental protocols for the isolation and structural elucidation of iridoids from Valeriana jatamansi, which are directly applicable to **1-O-Methyljatamanin D**. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. Valeriana jatamansi, a perennial herb, is a rich source of various iridoids. **1-O-Methyljatamanin D** is one such compound isolated from this plant. This document outlines its fundamental properties and provides the necessary methodological framework for its further study.



Physical and Chemical Properties

Currently, detailed experimental data for many physical and chemical properties of **1-O-Methyljatamanin D** are not extensively reported in scientific literature. The available information is summarized in the tables below.

Table 1: General Properties of 1-O-Methyliatamanin D

Property	Value	Source
Molecular Formula	C11H16O4	In-house calculation
Molecular Weight	212.24 g/mol	In-house calculation
Physical Appearance	Oil	Commercial supplier data
CAS Number	54656-47-2	Chemical Abstracts Service
Class	Iridoid	Botanical origin
Natural Source	Valeriana jatamansi	Botanical origin

Table 2: Predicted Physical Properties of 1-O-

Methyliatamanin D

Property	Predicted Value	Notes
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Refractive Index	Data not available	
Solubility	Low water solubility	Inferred from formulation data

Experimental Protocols

While specific experimental data for **1-O-Methyljatamanin D** is scarce, the following protocols are representative of the methods used for the isolation and characterization of iridoids from Valeriana jatamansi and are applicable for the study of this compound.

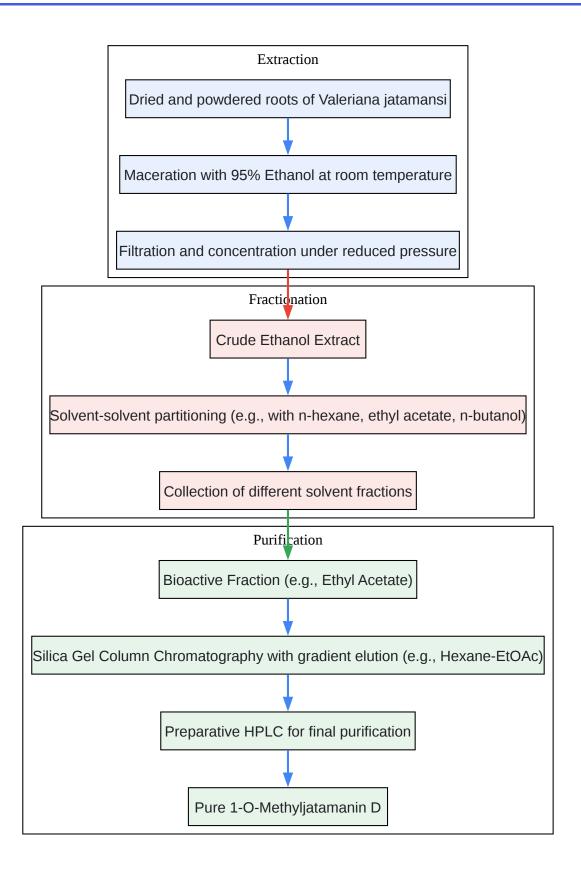




Isolation of Iridoids from Valeriana jatamansi

A general workflow for the isolation of iridoids, including **1-O-Methyljatamanin D**, from the roots of Valeriana jatamansi is depicted below.





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Figure 1: General workflow for the isolation of 1-O-Methyljatamanin D.



Methodology:

- Plant Material Preparation: The roots of Valeriana jatamansi are collected, dried in the shade, and ground into a coarse powder.
- Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours). The solvent is then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
- Fractionation: The crude extract is suspended in water and subjected to sequential liquidliquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol.
- Purification: The ethyl acetate fraction, which is often rich in iridoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure 1-O-Methyljatamanin D.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

- 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR and ¹³C-NMR: One-dimensional NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). Tetramethylsilane (TMS) is used as an internal standard. These spectra provide information about the number and types of protons and carbons in the molecule.
- 2D-NMR (COSY, HSQC, HMBC, NOESY):
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.



- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

3.2.2. Mass Spectrometry (MS)

 High-Resolution Mass Spectrometry (HRMS): Typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition and molecular formula of the compound.

3.2.3. Infrared (IR) Spectroscopy

• FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be prepared as a thin film on a KBr pellet. The spectrum reveals the presence of characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Chemical Structure

The chemical structure of **1-O-Methyljatamanin D**, as determined by the spectroscopic methods described above, is presented below.

(A chemical structure diagram would be placed here if available in the search results. As it is not, this section will remain descriptive.)

Based on its name and classification as an iridoid, **1-O-Methyljatamanin D** possesses a core cyclopentanopyran ring system. The "1-O-Methyl" designation indicates the presence of a methoxy group at the C1 position. "Jatamanin D" refers to the specific iridoid scaffold, which would have a defined pattern of substituents and stereochemistry.



Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by **1-O-Methyljatamanin D**. Research in this area would be a valuable contribution to the understanding of this natural product.

Conclusion

1-O-Methyljatamanin D is an iridoid from Valeriana jatamansi with a defined chemical identity. While its detailed physical, chemical, and biological properties are yet to be fully characterized in the available literature, this guide provides the essential foundational information and standardized experimental protocols to facilitate further research. The methodologies outlined herein for isolation and structure elucidation will empower researchers to independently study this and other related natural products. Further investigation into the bioactivity of **1-O-Methyljatamanin D** is warranted to explore its potential therapeutic applications.

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